Product packaging for 2-Allyl-1,2,3,4-tetrahydroisoquinoline(Cat. No.:)

2-Allyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8618399
M. Wt: 173.25 g/mol
InChI Key: CUPYWQCUYQLHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-1,2,3,4-tetrahydroisoquinoline (CAS 2079-11-0) is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of natural products and pharmacologically active molecules . The THIQ core structure is a privileged motif in drug discovery. Various synthetic and natural THIQ analogs have been reported to possess diverse biological activities, including anti-bacterial, anti-viral, anti-fungal, anti-cancer, and anti-inflammatory properties . Furthermore, 1,1-disubstituted THIQ derivatives have shown potent dopamine D2 receptor-blocking activity, contractile activity against smooth muscle preparations, and have been investigated for anticonvulsant and vasodilatory effects . The specific research applications of this compound are an area of ongoing investigation, building upon the established profile of the THIQ chemical class. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B8618399 2-Allyl-1,2,3,4-tetrahydroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H15N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2-6H,1,7-10H2

InChI Key

CUPYWQCUYQLHOH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=CC=CC=C2C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Allyl 1,2,3,4 Tetrahydroisoquinoline and Its Structural Analogues

Strategies for Constructing the 1,2,3,4-Tetrahydroisoquinoline (B50084) Ring System

The efficient construction of the THIQ core is paramount for the synthesis of its derivatives. Modern organic synthesis has produced a variety of powerful methods to achieve this, ranging from classic name reactions to contemporary catalytic systems.

Cycloaddition Approaches in Tetrahydroisoquinoline Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of complex cyclic systems. In the context of THIQ synthesis, 1,3-dipolar cycloadditions have emerged as a notable strategy. Specifically, the [3+2] cycloaddition of C,N-cyclic azomethine imines with suitable dipolarophiles provides a direct route to dinitrogen-fused heterocyclic systems incorporating the THIQ core.

One such example involves the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones. This reaction, catalyzed by a chiral primary amine, proceeds via a dienamine catalysis mechanism to afford novel dinitrogen-fused heterocycles that combine the THIQ and pyrazolidine cores. This method is characterized by its mild reaction conditions and its ability to generate THIQ derivatives with good diastereoselectivities and high enantioselectivities (up to >25:1 dr and >95% ee).

Palladium-Catalyzed Cyclization Reactions for Tetrahydroisoquinoline Scaffolds

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in the synthesis of heterocyclic compounds is extensive. Several palladium-catalyzed cyclization strategies have been developed for the construction of the THIQ scaffold.

One efficient method involves the palladium-catalyzed cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones. This reaction is believed to proceed through an oxidative addition of palladium to the aryl bromide, followed by carbene insertion and subsequent cyclization. The carbene species are generated in-situ from the N-tosylhydrazones. This approach is notable for its high efficiency and good yields.

Another advanced strategy is the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids. This process is initiated by the intramolecular cyclization of the allenamide, which contains a bromoaryl moiety, to form a π-allylpalladium intermediate. This intermediate then undergoes transmetallation with an arylboronic acid, leading to the formation of highly substituted 1,2-dihydroisoquinolines, which can be subsequently reduced to the desired THIQ derivatives.

Chemoenzymatic Cascades for Enantioselective Synthesis

Chemoenzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical catalysis, have become a powerful tool for the enantioselective synthesis of complex molecules. These one-pot processes are highly efficient and often proceed under mild, environmentally benign conditions.

A modular chemoenzymatic cascade has been developed for the highly diastereo- and enantioselective synthesis of 1,3-disubstituted THIQs. This system utilizes an imine reductase, which can be engineered to improve its efficiency and stereoselectivity, to produce the target compounds in excellent yields and with high diastereo- and enantioselectivities (up to >99% yield, >99% de, and >99% ee).

Another chemoenzymatic one-pot process has been designed for the synthesis of THIQ libraries from readily available benzylic alcohols and an amino alcohol. This cascade involves an initial laccase/TEMPO-mediated oxidation of the alcohol to the corresponding aldehyde, followed by a phosphate salt-mediated Pictet-Spengler reaction to form the THIQ ring system. This method has demonstrated good yields, reaching up to 87%.

Installation of the 2-Allyl Moiety in Tetrahydroisoquinoline Derivatives

Once the THIQ scaffold is constructed, the allyl group can be introduced at either the nitrogen atom (N-allylation) or the C(1) position (C(1)-allylation). The choice of strategy depends on the desired final product and the existing functionality on the THIQ ring.

N-Allylation Strategies

The direct N-allylation of the secondary amine of the THIQ ring is a common transformation. However, advanced methodologies have been developed to achieve this in a more controlled and efficient manner, often as part of a multi-component or cascade reaction.

A boronic acid-catalyzed one-pot tandem reaction has been demonstrated for the synthesis of N-alkyl tetrahydroquinolines directly from quinolines. This process involves the reduction of the quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde. By using acrolein or a related allyl-containing aldehyde, this method can be adapted for the synthesis of N-allyl-tetrahydroisoquinolines.

Furthermore, multi-component reactions (MCRs) offer a highly efficient route to N-alkyl substituted THIQs. For instance, a one-pot synthesis of novel N-alkyl substituted THIQs can be achieved through an MCR involving an N-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene. This sequence proceeds through a Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and dehydrogenation. By starting with an N-allyl-piperidin-4-one, this method can provide access to 2-allyl-THIQ analogues.

C(1)-Allylation Methods

The introduction of an allyl group at the C(1) position of the THIQ ring is a valuable transformation for creating a chiral center and expanding the structural diversity of THIQ derivatives.

A significant advancement in this area is the development of a one-pot, chemoenzymatic cascade for the enantioselective C(1)-allylation of THIQs. beilstein-journals.orgthieme.deresearchgate.net This process couples a monoamine oxidase (MAO-N)-catalyzed oxidation of the THIQ to a 3,4-dihydroisoquinolinium intermediate with a subsequent metal-catalyzed allylboration. beilstein-journals.orgthieme.deresearchgate.net A final biocatalytic deracemization step affords the enantioenriched C(1)-allylated THIQs in high yields and with good to high enantiomeric excess. beilstein-journals.orgthieme.deresearchgate.net This cascade is operationally simple, with all components added at the beginning of the reaction. beilstein-journals.orgthieme.deresearchgate.net

Substrate Catalyst System Product Yield (%) ee (%)
1,2,3,4-Tetrahydroisoquinoline MAO-N, Metal catalyst, IRED (R)-1-Allyl-1,2,3,4-tetrahydroisoquinoline 85 >99
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline MAO-N, Metal catalyst, IRED (R)-1-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 78 98

Table 1: Representative Results for the Chemoenzymatic C(1)-Allylation of Tetrahydroisoquinolines.

Photoredox catalysis has also been employed for the C(1)-allylation of N-aryl-THIQs. A ruthenium-catalyzed photoredox coupling of N-aryl-THIQs with allyl pyridinium salts provides a rapid route to 1-allyl-THIQs. This method involves the generation of an allyl radical from the pyridinium salt, which then couples with a THIQ radical generated through oxidation by the excited photocatalyst.

Multi-Component Reaction Approaches (e.g., Ugi-Azide Reactions)

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecular scaffolds with high pot-, atom-, and step-economy (PASE). researchgate.net One notable approach for the synthesis of 2-allyl-tetrahydroisoquinoline derivatives is a one-pot sequence combining an Ugi-azide four-component reaction (UA-4CR) with a subsequent intramolecular Heck reaction. researchgate.netnih.gov

This methodology involves the reaction of a 2-bromobenzaldehyde, allylamine hydrochloride, an isocyanide, and trimethylsilyl azide (TMSN₃). nih.gov The initial Ugi-azide reaction constructs a tetrazole-containing intermediate, which incorporates the N-allyl group from the allylamine component. researchgate.net Without purification, this intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to assemble the tetrahydroisoquinoline ring system. nih.govbeilstein-archives.org

The general procedure begins with the Ugi-azide step, where the components are reacted in methanol at 40 °C. Following this, the solvent is evaporated, and the crude intermediate is subjected to the Heck cyclization conditions. researchgate.net This typically involves a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand like triphenylphosphine (PPh₃), and a base in a suitable solvent. nih.gov This one-pot process avoids the need for intermediate purification, streamlining the synthesis of complex heterocyclic systems. nih.gov The reaction has been shown to be compatible with a range of substituted benzaldehydes and different isocyanides, affording the final products in moderate to good yields. researchgate.netnih.gov

Table 1: Conditions for One-Pot Ugi-Azide/Heck Reaction Synthesis of 2-Allyl-THIQ Derivatives researchgate.netnih.gov
Reaction StepReactants/ReagentsConditionsTypical Yield
Ugi-Azide Reaction2-Bromobenzaldehyde (1 mmol), Allylamine hydrochloride (1 mmol), Trimethylsilyl azide (1 mmol), Isocyanide (1 mmol), Et₃N (1.2 mmol)Methanol (5 mL), 40 °C, 24 hIntermediate used without isolation
Intramolecular Heck ReactionCrude Ugi Adduct, Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv)Acetonitrile (3 mL), 105 °C, 3 h, N₂ atmosphere60-79%

Stereoselective Synthesis of Chiral 2-Allyl-1,2,3,4-tetrahydroisoquinoline Derivatives

The biological activity of tetrahydroisoquinolines is often dependent on their stereochemistry, making the development of stereoselective synthetic methods crucial. mdpi.com Enantiopure THIQs are prevalent in natural alkaloids and serve as important building blocks for pharmaceuticals. mdpi.com Consequently, significant research has focused on asymmetric catalysis and biocatalytic approaches to produce chiral 2-allyl-THIQ derivatives.

Asymmetric catalysis provides a powerful tool for the synthesis of enantioenriched molecules, and several strategies have been applied to the synthesis of chiral tetrahydroisoquinolines. mdpi.com These methods can establish the stereocenter at the C1 position, which can then be followed by N-allylation to produce the target chiral 2-allyl-THIQ.

One major approach is the asymmetric hydrogenation of 3,4-dihydroisoquinolines (DHIQs) or related imines and enamines. mdpi.com This strategy utilizes chiral transition-metal catalysts, including complexes of rhodium, ruthenium, and iridium, to achieve high enantioselectivity. mdpi.com For instance, titanocene-catalyzed hydrogenation of an N-benzylimine precursor to 1-phenyl-THIQ has been shown to proceed with 98% enantiomeric excess (ee) under high hydrogen pressure. mdpi.com

Another effective method is the organocatalytic [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones. mdpi.com This reaction, catalyzed by a chiral primary amine, constructs a dinitrogen-fused heterocyclic system containing the THIQ core with high diastereoselectivity and enantioselectivity (up to >95% ee). mdpi.com The resulting polycyclic product can be further modified to yield the desired THIQ derivative.

Table 2: Overview of Asymmetric Catalytic Methods for Chiral THIQ Synthesis
MethodCatalyst TypeKey FeaturesReported Enantioselectivity
Asymmetric HydrogenationChiral transition-metal complexes (Ti, Ru, Rh, Ir)Reduction of imines, enamines, or DHIQs.Up to 98% ee mdpi.com
1,3-Dipolar CycloadditionChiral primary amine organocatalystReaction of azomethine imines with allyl ketones.Up to >95% ee mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ucl.ac.uk For the stereoselective synthesis of allylated THIQs, enzymatic cascades have been developed that provide exquisite control over both stereochemistry and regiochemistry. ucl.ac.uk

One such strategy employs a cascade involving norcoclaurine synthase (NCS) and O-methyltransferases (O-MTs). ucl.ac.uk NCS, a Pictet-Spenglerase, catalyzes the C-C bond-forming reaction that establishes the chiral center of the THIQ scaffold, stereoselectively generating the (S)-enantiomer. ucl.ac.uk O-MTs, which typically transfer methyl groups, can be used for allylation by providing an S-adenosyl-S-allyl-L-homocysteine cofactor. ucl.ac.uk

In a developed biocatalytic system, NCS is integrated into a cascade to generate chiral (S)-THIQs in situ. These THIQs then serve as substrates for O-MT-mediated allylation. This integrated approach allows for the direct production of enantiopure allylated THIQ products under mild, aqueous conditions. ucl.ac.uk

Synthesis of Specific this compound Analogues

The synthesis of 2-allyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through a two-step sequence involving the initial construction of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core, followed by N-allylation.

The 1-phenyl-THIQ scaffold is commonly prepared using the Bischler-Napieralski reaction. google.com This involves the acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide. The subsequent cyclization of this amide, typically mediated by a dehydrating agent like polyphosphoric acid, yields 1-phenyl-3,4-dihydroisoquinoline. The final step in forming the core is the reduction of the imine bond of the dihydroisoquinoline, which can be accomplished with a reducing agent such as sodium borohydride, to give 1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.com

The secondary amine of the resulting THIQ can then be N-allylated. A standard procedure for this transformation involves reacting the 1-phenyl-1,2,3,4-tetrahydroisoquinoline with an allyl halide, such as allyl bromide, in the presence of a base like cesium carbonate or triethylamine in a suitable solvent like dimethylformamide (DMF). ucl.ac.ukprepchem.com

A plausible synthetic route to 2-allyl-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be designed based on the Pictet-Spengler reaction, followed by N-alkylation. The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization. rsc.org

To construct the 1,3-dimethyl-THIQ core, 1-(3,4-dimethoxyphenyl)propan-2-amine could serve as the β-arylethylamine precursor, which provides the C3-methyl group. Reaction with acetaldehyde under acidic conditions would introduce the methyl group at the C1 position and facilitate the electrophilic cyclization to form 1,3-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The resulting diastereomers could potentially be separated by chromatography.

Following the formation of the 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline scaffold, the final N-allyl group can be introduced using standard N-alkylation conditions, as described previously, by reacting the secondary amine with allyl bromide in the presence of a base. ucl.ac.uk

Synthesis of 2-Allyl-4-methylene-1,2,3,4-tetrahydroisoquinoline

A comprehensive review of the current scientific literature did not yield a direct, documented synthetic route specifically for 2-allyl-4-methylene-1,2,3,4-tetrahydroisoquinoline. However, a plausible synthetic strategy can be postulated based on established transformations of the tetrahydroisoquinoline core. The synthesis could potentially commence with a suitable 4-substituted-1,2,3,4-tetrahydroisoquinoline precursor.

A potential pathway could involve the introduction of the allyl group at the nitrogen atom of a pre-existing 4-methylene-1,2,3,4-tetrahydroisoquinoline. Alternatively, a Wittig reaction or a related olefination on a 2-allyl-1,2,3,4-tetrahydroisoquinolin-4-one could be a viable approach to introduce the exocyclic methylene group. The latter would necessitate the synthesis of the corresponding 4-keto derivative, which can often be achieved through oxidation of the C4 position of the tetrahydroisoquinoline ring. Further research is required to establish a definitive and optimized synthetic protocol for this specific analogue.

Generation of Tetrazolyl-1,2,3,4-tetrahydroisoquinoline Scaffolds

A novel and efficient one-pot method for the synthesis of heterocyclic systems containing both tetrazole and tetrahydroisoquinoline moieties has been developed, combining the Ugi-azide reaction with a subsequent Heck cyclization. nih.govbeilstein-archives.orgnih.gov This approach is lauded for its pot-, atom-, and step-economy (PASE). nih.govnih.gov

The process is initiated with a one-pot Ugi-azide reaction involving a 2-bromobenzaldehyde, allylamine hydrochloride, trimethylsilyl azide (TMSN₃), and an isocyanide in methanol. nih.govbeilstein-archives.org This multicomponent reaction constructs the tetrazole ring. Following the Ugi-azide reaction, the crude intermediate undergoes an intramolecular Heck reaction catalyzed by a palladium complex, such as palladium(II) acetate with triphenylphosphine as a ligand, in the presence of a base like potassium carbonate. nih.govresearchgate.net This palladium-catalyzed cyclization forges the tetrahydroisoquinoline ring system.

A variation of this one-pot procedure involves an N-alkylation step prior to the Heck reaction, which has been shown to produce higher yields of the final tetrazolyl-1,2,3,4-tetrahydroisoquinoline products. nih.gov This domino reaction sequence has been successfully applied to a range of substrates, affording the desired complex scaffolds in good to excellent yields. core.ac.uk

Table 1: One-pot Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives via Ugi-azide and Heck Reactions nih.govresearchgate.net

Entry 2-Bromobenzaldehyde Isocyanide N-Alkylation Agent Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 2-bromobenzaldehyde tert-butyl isocyanide - Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 70
2 2-bromobenzaldehyde cyclohexyl isocyanide - Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 58
3 2-bromo-5-methoxybenzaldehyde tert-butyl isocyanide - Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 65
4 2-bromo-4,5-dimethoxybenzaldehyde tert-butyl isocyanide Benzyl bromide Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 74
5 2-bromobenzaldehyde cyclohexyl isocyanide Iodomethane Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 72
6 2-bromo-5-fluorobenzaldehyde tert-butyl isocyanide Benzyl bromide Pd(OAc)₂/PPh₃ K₂CO₃ MeCN 105 3 68

Preparation of N-Aryl-1,2,3,4-tetrahydroisoquinolines with Allyl Groups

The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines bearing an allyl group can be approached through a sequential strategy. The initial step involves the formation of the N-aryl-tetrahydroisoquinoline core, which can then be followed by N-allylation.

A novel approach to N-aryl-1,2,3,4-tetrahydroisoquinolines proceeds from N-(2-bromobenzyl)anilines through a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation. thieme.de Alternatively, a microwave-assisted palladium-catalyzed coupling of (hetero)aryl iodides or bromides with 1,2,3,4-tetrahydroisoquinoline provides a rapid route to N-aryl derivatives.

Once the N-aryl-tetrahydroisoquinoline is obtained, the introduction of the allyl group can be achieved through standard N-alkylation procedures. This typically involves the reaction of the secondary amine with an allyl halide, such as allyl bromide, in the presence of a suitable base like cesium carbonate. ucl.ac.uk

Furthermore, direct C-H allylation of N-aryl-tetrahydroisoquinolines has been realized by merging photoredox catalysis with iodide catalysis. researchgate.net This dual catalytic system allows for the functionalization of inert C-H bonds under mild conditions, offering a different strategy to introduce an allyl substituent into the N-aryl-tetrahydroisoquinoline scaffold.

Table 2: Representative Two-Step Synthesis of N-Aryl-N-Allyl-1,2,3,4-tetrahydroisoquinolines

Step Reactants Reagents Conditions Product
1. N-Arylation 1,2,3,4-Tetrahydroisoquinoline, Aryl iodide Pd catalyst, Ligand, Base Microwave, 5 min N-Aryl-1,2,3,4-tetrahydroisoquinoline
2. N-Allylation N-Aryl-1,2,3,4-tetrahydroisoquinoline Allyl bromide, Cs₂CO₃ Stirring, 16 h N-Aryl-2-allyl-1,2,3,4-tetrahydroisoquinoline

Synthesis of 2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

The introduction of an allyl group at the 2-position of the biologically significant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can be accomplished through both chemical and biocatalytic methods.

A straightforward chemical synthesis involves the direct N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This is typically carried out by reacting the parent amine with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent.

More recently, biocatalytic approaches have been explored for the allylation of tetrahydroisoquinolines. ucl.ac.uk O-methyltransferases (O-MTs) have been utilized for the allylation of various catechol and tetrahydroisoquinoline substrates through a biocatalytic cascade. ucl.ac.uk This enzymatic approach offers the potential for high regioselectivity and stereoselectivity under mild reaction conditions. The cascade can involve methionine adenosyltransferases (MATs) and a methylthioadenosine nucleosidase (MTAN) to generate the necessary S-adenosyl-S-allyl-L-homocysteine cofactor for the O-MTs. ucl.ac.uk

Table 3: Synthesis of 2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Method Starting Material Reagents Conditions Product
Chemical Synthesis 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Allyl bromide, K₂CO₃ DMF, rt, 12 h 2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Biocatalytic Synthesis (S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline S-allyl-L-homocysteine, MAT, O-MT, MTAN HEPES buffer (pH 7.5), 37 °C, 24 h (S)-2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Chemical Reactivity and Mechanistic Investigations of 2 Allyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Transformations Involving the Allyl Group

The allyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring is a versatile functional handle that can be manipulated through various synthetic strategies. These transformations allow for the construction of new ring systems and the introduction of diverse functional groups.

Ring-Closing Metathesis Reactions (RCM)

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures and has been effectively applied to substrates derived from 2-allyl-1,2,3,4-tetrahydroisoquinoline. researchgate.netyoutube.com By introducing a second alkenyl chain elsewhere in the molecule, intramolecular metathesis can lead to the formation of novel, bridged, or fused polycyclic systems. The driving force for this reaction is often the formation of a stable cyclic alkene and the release of a volatile small molecule, such as ethylene. researchgate.netyoutube.com

A key application of this strategy is the synthesis of complex tetracyclic tetrahydroisoquinoline core frameworks. researchgate.net In these syntheses, a second olefin is incorporated into a substituent at the C1 or C3 position of the THIQ ring. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, forges a new ring, creating intricate polycyclic structures that are reminiscent of various natural product scaffolds. researchgate.net

For instance, the RCM-mediated cyclization of a precursor bearing an N-allyl group and an additional terminal alkene on a side chain can lead to the formation of novel bridged tetrahydroisoquinoline structures. The reaction proceeds through a metallacyclobutane intermediate, a hallmark of the Chauvin mechanism for olefin metathesis. researchgate.netyoutube.com

Table 1: Examples of RCM Reactions in the Synthesis of Tetracyclic Tetrahydroisoquinoline Frameworks
Substrate PrecursorCatalystProduct Core StructureReference
N-Allyl-C3-(alkenyl)-THIQ derivativeGrubbs II CatalystBridged Tetracyclic THIQ researchgate.net
N-Allyl-C1-(alkenyl)-THIQ derivativeGrubbs I CatalystFused Tetracyclic THIQ researchgate.net

Further Functionalization and Derivatization of the Allyl Moiety

The double bond of the N-allyl group is susceptible to a variety of addition and oxidation reactions, enabling its conversion into a wide array of other functional groups. These transformations significantly expand the synthetic utility of the 2-allyl-THIQ scaffold.

Oxidative Transformations:

Wacker Oxidation: The terminal double bond of the allyl group can be oxidized to a methyl ketone using palladium(II) catalysts in the presence of a co-oxidant, a process known as the Wacker-Tsuji oxidation. organic-chemistry.orglibretexts.org This transformation provides a direct route to acetonyl-substituted THIQ derivatives.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through metal-catalyzed processes. youtube.comwikipedia.org The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like NMO) or potassium permanganate (B83412) under cold, alkaline conditions. wikipedia.org This reaction installs two adjacent hydroxyl groups, forming a diol.

Ozonolysis: Cleavage of the double bond can be accomplished through ozonolysis. wikipedia.orgmasterorganicchemistry.com Depending on the workup conditions, this reaction can yield an aldehyde (reductive workup, e.g., with dimethyl sulfide) or a carboxylic acid (oxidative workup, e.g., with hydrogen peroxide). masterorganicchemistry.com This method effectively converts the allyl group into a formyl-methyl or carboxymethyl group at the nitrogen atom.

Addition Reactions:

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the syn-addition of a borane (B79455) reagent to the alkene, followed by oxidation, typically with hydrogen peroxide and base. wikipedia.orglibretexts.org

Table 2: Potential Functionalizations of the Allyl Group
ReactionReagentsResulting Functional Group
Wacker OxidationPdCl₂, CuCl₂, O₂Methyl Ketone
Epoxidationm-CPBAEpoxide
Syn-Dihydroxylation1. OsO₄ (cat.), NMO; 2. NaHSO₃Vicinal Diol
Ozonolysis (Reductive)1. O₃; 2. Me₂SAldehyde
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol

Reactions at the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline nucleus itself is a reactive entity, amenable to both oxidative and reductive transformations, as well as electrophilic and nucleophilic additions, which primarily occur at the benzylic C1 position or on the aromatic ring.

Oxidative Transformations and Pathways

Oxidation of the THIQ core is a common strategy to introduce functionality, particularly at the C1 position, or to generate the corresponding 3,4-dihydroisoquinoline. The nitrogen atom plays a crucial role in activating the adjacent C1-H bond towards oxidation.

One prevalent pathway involves the formation of an N-acyliminium ion intermediate. frontiersin.orgnih.gov Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the removal of a hydride from the C1 position, generating a stabilized iminium ion. frontiersin.orgkhanacademy.org This electrophilic species can then be trapped by a variety of nucleophiles. frontiersin.org While the N-allyl group is not an acyl or sulfonyl group, similar oxidative C-H functionalization pathways can be envisaged under different catalytic systems. frontiersin.org

Another significant oxidative transformation is the dehydrogenation of the THIQ ring to form a 3,4-dihydroisoquinoline. youtube.com This can be achieved using various oxidizing agents, including a catalytic system of copper(II) chloride and molecular oxygen. youtube.com This reaction proceeds by the oxidation of the amine to an imine, effectively converting the saturated heterocyclic ring into its partially unsaturated counterpart. youtube.com

Reductive Transformations and Conditions

While the tetrahydroisoquinoline ring is already a reduced form of isoquinoline (B145761), the aromatic portion of the molecule can undergo further reduction under specific conditions. The Birch reduction is a classic method for the partial reduction of aromatic rings. youtube.comnku.edu

Employing a dissolving metal in liquid ammonia (B1221849) with a proton source (like an alcohol), the Birch reduction can convert the benzene (B151609) ring of the THIQ into a 1,4-cyclohexadiene (B1204751) derivative. youtube.comnku.edu The regioselectivity of this reduction is influenced by the electronic nature of the substituents on the aromatic ring. For the THIQ system, the electron-donating character of the alkylamino portion fused to the ring directs the reduction to produce a diene where the sp³-hybridized carbons are positioned ortho and meta to the point of fusion. nih.gov This transformation provides access to non-aromatic, bridged cyclic amine structures.

Catalytic hydrogenation of the aromatic ring is another potential reductive pathway, though it often requires harsh conditions (high pressure and temperature) and specific catalysts, such as rhodium or ruthenium on a support. Such conditions might also lead to the reduction of the allyl group's double bond.

Electrophilic and Nucleophilic Additions to the Ring System

The THIQ ring system can participate in both electrophilic and nucleophilic addition reactions, primarily centered around the aromatic ring and the C1 position.

Electrophilic Additions: The most fundamental electrophilic addition leading to the formation of the THIQ skeleton itself is the Pictet-Spengler reaction. libretexts.orgwikipedia.org In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org An N-allyl group can be present on the starting β-arylethylamine, leading directly to the formation of a this compound derivative. organic-chemistry.org The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups on the ring facilitate the reaction. wikipedia.org

Nucleophilic Additions: Nucleophilic additions typically occur at the C1 position, often proceeding through an iminium ion intermediate as described in the oxidative transformations (Section 3.2.1). Once the electrophilic iminium ion is formed from the 2-allyl-THIQ derivative, it can be attacked by a wide range of nucleophiles. frontiersin.org This two-step sequence of oxidation followed by nucleophilic addition is a powerful method for C1-functionalization. Examples of nucleophiles include organometallic reagents, enolates, and cyanide sources, allowing for the introduction of new carbon-carbon bonds at the benzylic position. masterorganicchemistry.com

Carbopalladation Reactions and Regioselectivity

The synthesis of C4-substituted tetrahydroisoquinoline derivatives can be effectively achieved through a 6-exo-trig cyclization reaction, which proceeds via a regioselective carbopalladation mechanism. nih.gov This one-pot synthesis utilizes N-(2-halobenzyl)-N-allylamines as substrates. The regioselectivity of the carbopalladation sequence is significantly influenced by the nature of the substituents on the olefin moiety of the allyl group. nih.gov

Research has demonstrated that the substitution pattern on the allyl group dictates the course of the reaction. For instance, the reaction of N-(2-bromobenzyl)-N-(2-methylallyl)amine proceeds smoothly to yield the corresponding C4-methyl-substituted tetrahydroisoquinoline. The methodology has been successfully extended to the synthesis of C4-quaternary tetrahydroisoquinoline derivatives, which are of significant pharmacological interest. nih.gov The reaction with a 2,3-dimethyl allyl derivative, despite the increased steric hindrance from the methyl groups, yields the desired C4-quaternary isoquinoline derivative. nih.gov

However, the carbopalladation at a 2,3-dimethyl allyl derivative presents challenges due to the steric bulk of the methyl groups and the absence of a β-hydrogen on the ring. nih.gov The regioselectivity of the process was further substantiated by conducting the reaction with unsymmetrical diallylated amine substrates, confirming that the carbopalladation occurs selectively. nih.gov The reaction's success is dependent on the specific substitution, as demonstrated by the failure of certain substrates, such as N-allyl-N-(2-bromobenzyl)-2-methylprop-2-en-1-amine, to yield the desired product. nih.gov

Table 1: Regioselectivity in Carbopalladation of Substituted N-(2-bromobenzyl)-N-allylamines nih.gov
Substrate (Allyl Group)ProductYield (%)Notes
N-allyl-N-(2-bromobenzyl)aniline4-phenyl-1,2,3,4-tetrahydroisoquinoline81Standard substrate
N-(2-bromobenzyl)-N-(2-methylallyl)aniline4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline79Demonstrates formation of C4-substituted product
N-(2-bromobenzyl)-N-(2,3-dimethylbut-2-en-1-yl)aniline4,4-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline62Successful synthesis of a C4-quaternary derivative
N-allyl-N-(2-bromobenzyl)-2-methylprop-2-en-1-amineDesired product not formed0Reaction failed, highlighting substrate limitations

Mechanistic Studies of Synthetic Pathways

Investigation of Catalytic Cycles and Intermediate Formation

Mechanistic investigations into the palladium-catalyzed synthesis of C4-substituted tetrahydroisoquinolines suggest a catalytic cycle involving several key steps. The proposed mechanism initiates with the oxidative addition of the palladium(0) catalyst to the N-(2-halobenzyl)-N-allylamine substrate. This is followed by a regioselective intramolecular carbopalladation step, leading to a 6-exo-trig cyclization. nih.govresearchgate.net Subsequent β-hydride elimination and reductive elimination steps regenerate the palladium(0) catalyst and yield the final C4-substituted tetrahydroisoquinoline product. nih.gov To confirm that the reaction does not proceed through a radical pathway, control experiments have been conducted. For example, the reaction was performed in the presence of TEMPO, a known radical quencher. The formation of the desired product, albeit in a reduced yield, indicated that a radical pathway is not the primary mechanism. nih.gov

In other synthetic approaches to tetrahydroisoquinoline derivatives, different intermediates and catalytic cycles are proposed. For instance, in the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, a plausible catalytic cycle involves the formation of a dienamine intermediate. nih.gov This intermediate is generated from the condensation of a chiral primary amine catalyst with the allyl ketone. The dienamine then reacts with the azomethine imine to form a polycyclic intermediate, which subsequently undergoes an acid-catalyzed elimination to furnish the final tetrahydroisoquinoline derivative. nih.gov Another common intermediate in the synthesis of these heterocycles is the iminium ion, which can be formed via a Single Electron Transfer (SET) process in copper-catalyzed coupling reactions. organic-chemistry.org

Elucidation of Reaction Intermediates and Transition States

Reaction intermediates are transient species that exist at an energy minimum between two transition states in a multi-step reaction. libretexts.org They are distinct from both reactants and products and are typically not isolatable due to their higher energy level compared to the starting materials and final products. libretexts.orgyoutube.com In the context of the carbopalladation reaction for synthesizing this compound derivatives, the organopalladium species formed after the 6-exo-trig cyclization is a key reaction intermediate. nih.gov

Structural Characterization and Spectroscopic Analysis in 2 Allyl 1,2,3,4 Tetrahydroisoquinoline Research

Advanced Spectroscopic Techniques for Structure Elucidation (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-Allyl-1,2,3,4-tetrahydroisoquinoline is expected to show characteristic signals for the tetrahydroisoquinoline core and the N-allyl group. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons at C1 and the protons at C3 and C4 of the heterocyclic ring would exhibit complex splitting patterns in the range of δ 2.5-4.0 ppm. The N-allyl group would be distinguished by a downfield multiplet for the vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-).

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals are expected for the aromatic carbons, with the quaternary carbons appearing at lower field strengths. The aliphatic carbons of the tetrahydroisoquinoline ring (C1, C3, and C4) would resonate in the upfield region. The N-allyl group would be identified by signals corresponding to the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon attached to the nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C1~3.6 - 4.0~50 - 55
C3~2.7 - 3.1~45 - 50
C4~2.6 - 3.0~28 - 32
Aromatic CH~7.0 - 7.3~125 - 130
Aromatic C (quat.)-~132 - 136
N-CH₂ (allyl)~3.1 - 3.5~55 - 60
-CH= (allyl)~5.8 - 6.0~134 - 138
=CH₂ (allyl)~5.1 - 5.3~115 - 120

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern is likely to be dominated by the cleavage of the allyl group and the benzylic C1-C8a bond, leading to characteristic fragment ions. The base peak is often the [M-1]⁺ ion, resulting from the loss of a hydrogen atom from the C1 position.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the allyl group, and C-N stretching vibrations.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2800 - 3000
C=C stretch (aromatic)1450 - 1600
C=C stretch (allyl)~1640
C-N stretch1000 - 1250

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

When this compound is chiral, for instance, through substitution at the C1 position, determining its absolute configuration is crucial. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

X-ray Crystallographic Studies of Tetrahydroisoquinoline Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and absolute configuration if a chiral center is present. Although a crystal structure of this compound has not been reported, numerous X-ray crystallographic studies have been conducted on its derivatives researchgate.net.

These studies reveal that the tetrahydroisoquinoline core typically adopts a half-chair conformation. The substituents on the nitrogen atom and other parts of the molecule can influence the precise conformation and the packing of the molecules in the crystal lattice. For instance, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate shows a half-boat conformation of the non-planar ring. The nitrogen atom in these structures generally exhibits a tetrahedral geometry, consistent with an sp³ hybridization researchgate.netcore.ac.uk.

An X-ray crystallographic study of this compound, if successful, would provide precise data on all geometric parameters and would be the ultimate method for its structural confirmation.

Interactive Data Table: Typical Bond Lengths and Angles in Tetrahydroisoquinoline Derivatives from X-ray Crystallography

Bond/Angle Typical Value
C-N (aliphatic) bond length1.45 - 1.48 Å
C-C (aliphatic) bond length1.50 - 1.54 Å
C-C (aromatic) bond length1.37 - 1.40 Å
C-N-C bond angle~110 - 112°
C-C-N bond angle~109 - 111°

Computational and Theoretical Studies of 2 Allyl 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of tetrahydroisoquinoline (THIQ) derivatives. These calculations provide detailed information on geometric parameters, charge distribution, and orbital energies.

DFT studies on THIQ derivatives, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize molecular geometry and calculate structural and electronic properties. mdpi.com Key insights from these calculations include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the most stable conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (EH-L) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as hardness, chemical potential, and electrophilicity, can be calculated to assess the reactivity and electronic stability of the molecule. mdpi.com

Charge Distribution: Natural Bond Orbital (NBO) analysis can reveal charge separation and donor-acceptor interactions within the molecule. mdpi.com

Optical Properties: DFT can also be used to calculate linear polarizability (αo) and first-order hyperpolarizability (βo), which characterize the nonlinear optical (NLO) response of the molecule to an applied electric field. mdpi.com

Table 1: Properties of Tetrahydroisoquinoline Derivatives Calculated via DFT mdpi.com
PropertyDescriptionSignificance
HOMO-LUMO Gap (EH-L)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity; smaller gaps suggest higher reactivity and a "softer" nature.
Global Reactivity DescriptorsParameters such as hardness, softness, and electrophilicity index.Provide a quantitative measure of the molecule's stability and reactivity.
NBO ChargesCalculated atomic charges based on the Natural Bond Orbital method.Show charge distribution and identify potential donor-acceptor interactions.
Polarizability (αo)The measure of the linear response of the molecule to an applied electric field.Characterizes optical properties and indicates the extent of charge distribution asymmetry.
Hyperpolarizability (βo)The measure of the nonlinear optical response.Indicates significant potential for applications in nonlinear optics.

Molecular Dynamics Simulations and Conformational Analysis

The flexible, non-aromatic portion of the 2-Allyl-1,2,3,4-tetrahydroisoquinoline structure allows for multiple conformations. Understanding these conformations is critical as they can dictate the molecule's interaction with biological targets. Conformational analysis is performed using methods like molecular mechanics (MM) calculations and molecular dynamics (MD) simulations.

Studies on substituted tetrahydroisoquinolines have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation. nih.govpsu.edu In this arrangement, substituents can occupy pseudo-equatorial or pseudo-axial positions. For many 1-substituted THIQs, the conformer with the pseudo-equatorial substituent is energetically favored. psu.edu

Computational methods used for this analysis include:

Molecular Mechanics (MM): Force fields like MM2 are used to perform energy minimization calculations starting from different geometries to ensure the conformational space is adequately sampled. nih.govpsu.edu

Dihedral Driver Calculations: This technique involves systematically rotating specific bonds (e.g., the bond connecting a substituent to the ring) to map the potential energy surface and identify low-energy rotational isomers (rotamers). psu.edu

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing insight into its dynamic behavior and conformational stability in different environments, such as in solution or when bound to a protein. nih.gov These simulations can be used to explore the stability of ligand-protein complexes and calculate binding free energies. nih.gov

For the parent THIQ molecule, computational studies have identified two closely lying low-energy twisted conformers, one with the N-H in an axial position and the other with it in an equatorial position. researchgate.net The introduction of the N-allyl group in this compound would further influence the conformational landscape, which can be thoroughly investigated using these computational techniques.

Table 2: Common Findings from Conformational Analysis of THIQ Derivatives
Conformational FeatureTypical ObservationComputational Method
Heterocycle Ring ConformationPrefers a half-chair conformation. nih.govpsu.eduMolecular Mechanics (MM2), X-Ray Crystallography
Substituent PositionPhenyl or benzyl rings at C1 often prefer a pseudo-equatorial position. psu.eduEnergy Minimization, Dihedral Driver Calculations
Low-Energy ConformersExistence of multiple stable conformers separated by low energy barriers. researchgate.netnih.govAb initio calculations (MP2), DFT, MD Simulations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including those used to synthesize or modify the tetrahydroisoquinoline scaffold. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes and stereoselectivity.

For reactions involving THIQ and related structures, computational modeling can:

Visualize Transition States: Identify the geometry of high-energy transition states that are impossible to observe experimentally.

Calculate Activation Energies: Determine the energy barriers for different reaction pathways, allowing for predictions of reaction rates and feasibility.

Explain Stereoselectivity: Model the interactions that lead to the preferential formation of one stereoisomer over another.

Propose Catalytic Cycles: In catalyzed reactions, modeling can help to propose and validate plausible mechanisms. For instance, in a [3+2] cycloaddition reaction to form a THIQ derivative, a proposed catalytic cycle involved the formation of an iminium-ion and a subsequent dienamine intermediate which then reacts with a 1,3-dipole. mdpi.com

Key synthetic routes to the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, are prime candidates for mechanistic studies using computational modeling. nih.gov These studies can help optimize reaction conditions and design new synthetic strategies. Other reactions relevant to the THIQ framework that can be studied include 1,3-dipolar cycloadditions and sigmatropic rearrangements. bath.ac.uk

Prediction of Spectroscopic Properties (e.g., ECD Spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and the determination of absolute configuration.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like many substituted THIQs, ECD spectroscopy is a critical analytical technique. Quantum chemical calculations can predict the ECD spectrum for a specific enantiomer (e.g., the R or S form). By comparing the experimentally measured spectrum with the calculated one, the absolute configuration of the synthesized product can be unambiguously determined. This approach has been successfully used to assign the stereochemistry of complex THIQ derivatives. mdpi.com

NMR Spectra: While not a direct prediction in the same vein as ECD, programs exist that can simulate dynamic NMR spectra, which is useful for studying molecules that undergo conformational changes at rates comparable to the NMR timescale. researchgate.net

Vibrational Spectra (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated vibrational spectrum with experimental FT-IR or Raman spectra serves as a powerful method for confirming the structure of a compound and analyzing its conformational state. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The calculated UV-Vis absorption spectra, when analyzed with the help of frontier molecular orbitals, can explain the nature of these transitions (e.g., π-π*). researchgate.net

Statistical Prediction Models for Compound Activity (e.g., MLR, GFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are essential in drug discovery for predicting the activity of untested compounds and guiding the design of more potent analogues. mdpi.com

For tetrahydroquinoline derivatives, 3D-QSAR studies have been conducted to build predictive models for their activity as enzyme inhibitors. nih.gov The general workflow involves:

Data Set: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set (to build the model) and a test set (to validate it).

Molecular Modeling and Alignment: 3D structures of all molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields in Comparative Molecular Field Analysis (CoMFA), or similarity indices in Comparative Molecular Similarity Index Analysis (CoMSIA), are calculated around the aligned molecules. nih.gov

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The model's statistical quality and predictive power are assessed using parameters like the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient for the external test set (R²pred). A q² > 0.5 indicates good internal validation, and an R²pred > 0.6 suggests good external predictive ability. nih.gov

The resulting 3D-QSAR models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing crucial guidance for the design of novel compounds. nih.gov

Table 3: Statistical Parameters for 3D-QSAR Models of Tetrahydroquinoline Derivatives nih.gov
Modelq² (Cross-validated R²)pred (External Validation)Interpretation
CoMFA0.7780.709Good internal stability and external predictive power.
CoMSIA0.7640.713Good internal stability and external predictive power.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 Allyl 1,2,3,4 Tetrahydroisoquinoline Analogues

General Principles of SAR in Tetrahydroisoquinoline Chemistry

The biological activity of tetrahydroisoquinoline (THIQ) derivatives is intricately linked to their three-dimensional structure and the nature of substituents at various positions. rsc.orgwikipedia.org SAR studies enable the identification of chemical groups responsible for eliciting a specific biological effect, allowing for the targeted modification of a compound's potency and efficacy. wikipedia.org For the THIQ scaffold, key positions for substitution that significantly influence pharmacological activity include the nitrogen atom at position 2 (N-2), the carbon atom at position 1 (C-1), and various positions on the aromatic ring. nih.govnuph.edu.ua

Influence of the 2-Allyl Substitution on Biological Activity Profiles

Substituents at the N-2 position of the tetrahydroisoquinoline ring have a profound impact on the molecule's pharmacological properties. nih.gov While specific and detailed SAR studies focusing exclusively on the 2-allyl group are not extensively documented in the provided search results, the general principles of N-alkylation in THIQ derivatives can be extrapolated. The size, lipophilicity, and shape of the substituent at N-2 can affect the compound's potency, solubility, and metabolic stability. nih.gov

For instance, in the development of certain THIQ-based inhibitors, while an iso-butyl substitution at N-2 showed good potency, it was found to be metabolically labile. To enhance stability, a 2,2,2-trifluoroethyl group was introduced. nih.gov This highlights the importance of the N-2 substituent in modulating the pharmacokinetic profile of the molecule. N-alkylaminoethyl substituted THIQs have also been synthesized and shown to possess α-adrenoceptor antagonistic and calcium antagonistic activities. nih.gov The introduction of an allyl group at the N-2 position would introduce a degree of unsaturation and a specific conformational flexibility that could influence its binding to target receptors. Further dedicated studies would be necessary to fully elucidate the specific contributions of the 2-allyl moiety to the biological activity profiles of THIQ analogues.

Impact of Substituents at C(1) on Pharmacological Properties and Chiral Centers

The C-1 position of the tetrahydroisoquinoline scaffold is a critical determinant of its biological activity, and the presence of a chiral center at this position introduces stereoselectivity in its pharmacological effects. nih.govacs.org A vast number of natural and synthetic 1-substituted-THIQ alkaloids owe their asymmetry and, consequently, their specific biological activities to the stereocenter at C-1. nih.gov The nature of the substituent at C-1 can significantly influence the compound's interaction with its biological target.

For example, the introduction of various alkyl groups at the C-1 position has been shown to impart cytotoxic and antimicrobial activities. journaljpri.com Specifically, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated high cytotoxic effects against cancer cells with low toxicity to normal cells, while 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline exhibited strong antibacterial and antifungal properties. journaljpri.com This indicates that the length of the alkyl chain at C-1 is a key factor in determining the biological activity.

The stereochemistry at C-1 is also of paramount importance. The enantioselective synthesis of C-1 chiral THIQs is a major focus in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological profiles. rsc.orgresearchgate.netrsc.org For instance, the development of potent LFA-1/ICAM-1 antagonists from THIQ derivatives involved the optimization of the α-amino acid residue, which is analogous to a C-1 substituent, highlighting the importance of this position in achieving high potency. nih.gov

CompoundC-1 SubstituentObserved Biological ActivityReference
1-Tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineTridecylHigh cytotoxic effect on cancer cells, low toxicity to healthy cells journaljpri.com
1-Nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinolineNonylStrong antibacterial and antifungal effects journaljpri.com

Modulation of Activity by Ring System Substitutions

Substitutions on the aromatic ring of the tetrahydroisoquinoline nucleus play a crucial role in modulating the biological activity of its derivatives. nih.gov The electronic properties and steric bulk of these substituents can influence the molecule's ability to bind to its target and can also affect its pharmacokinetic properties. For example, in a series of THIQ derivatives designed as antitumor agents, substitutions on the aromatic ring were found to be critical for their antiproliferative activity. nih.gov

In another study focused on developing potent and selective dopamine (B1211576) D3 receptor ligands, modifications to the THIQ substructure, including ring substitutions, led to compounds with significantly improved affinities and selectivities. nih.gov Similarly, for THIQ-based CXCR4 antagonists, the substitution pattern on the aromatic part of the molecule was a key area of medicinal chemistry exploration. nih.gov The presence of methoxy (B1213986) groups at positions 6 and 7 is a common feature in many biologically active THIQs, and alterations to this substitution pattern can lead to changes in activity. nih.govnih.gov For instance, in the design of NF-κB inhibitors, a methoxy group at the R3 position (on a phenyl ring attached to the THIQ core) resulted in the most potent anti-proliferative activity. nih.gov

Rational Design Strategies for Novel Tetrahydroisoquinoline Derivatives

The development of novel tetrahydroisoquinoline derivatives with enhanced biological activity and improved pharmacokinetic profiles relies heavily on rational design strategies. tandfonline.comtandfonline.com These strategies often involve computational methods to guide the synthesis and evaluation of new compounds. mdpi.com One common approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov

Another powerful tool is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing the contour maps generated from these models, medicinal chemists can identify regions of the molecule where modifications are likely to enhance activity. For example, 3D-QSAR studies on tetrahydroquinoline derivatives targeting the enzyme LSD1 provided guidance for the design of novel inhibitors with improved potency. mdpi.com

Bioisosteric replacement is another widely used strategy, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's activity or pharmacokinetic profile. nih.gov Conformational restriction, where flexible parts of a molecule are rigidified to lock it into a bioactive conformation, is also a valuable approach. nih.gov These rational design strategies, often used in combination, have proven to be effective in the discovery of novel THIQ-based therapeutic agents. nih.gov

Ligand-Receptor Interaction Modeling and Molecular Docking Studies

Molecular docking and ligand-receptor interaction modeling are indispensable tools in the rational design of novel tetrahydroisoquinoline derivatives. nih.govtandfonline.com These computational techniques provide insights into the binding modes of ligands within the active site of a target receptor, helping to explain observed SAR and guide the design of more potent inhibitors. tandfonline.comresearchgate.netnih.gov For instance, docking studies of novel THIQ analogues into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase have been used to predict their potency and guide the synthesis of new antiviral agents. researchgate.net

In the development of antitumor THIQ derivatives, molecular docking studies have been employed to understand the interactions with target proteins like KRas and VEGF receptors. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity. nih.gov Similarly, molecular dynamics (MD) simulations can be used to study the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding event. nih.govtandfonline.com

The combination of molecular docking and MD simulations has been successfully used to study the binding of THIQ derivatives to various targets, including cyclin-dependent kinases and the sigma-2 receptor. nih.govtandfonline.com These computational approaches not only help in understanding the SAR at a molecular level but also aid in the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.gov

THIQ Analogue SeriesBiological TargetKey Findings from Docking/ModelingReference
Novel THIQ analoguesHIV-1 Reverse TranscriptaseIdentified compounds with high docking energies, suggesting high potency. researchgate.net
Antitumor THIQsKRas and VEGF ReceptorsCarbonyl oxygen atoms formed hydrogen bonds with THR 74 (A). nih.gov
THIQ derivativesMicrosomal prostaglandin (B15479496) E synthase 1 (mPGES-1)Showed good binding affinity with the target enzyme. tandfonline.com
Hexahydroisoquinoline-4-carbonitrile derivativesCyclin-dependent kinase 5 (CDK5A1)Molecular docking and MD simulations were used to understand binding efficiency and stability. tandfonline.com
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativesSigma-2 receptorA homology model of the receptor was developed to understand the binding pattern of the ligands. nih.gov

Advanced Research Applications and Future Perspectives in 2 Allyl 1,2,3,4 Tetrahydroisoquinoline Chemistry

Utilization as Synthetic Intermediates and Key Building Blocks in Organic Synthesis

The strategic importance of 2-Allyl-1,2,3,4-tetrahydroisoquinoline in organic synthesis lies in its dual character: the stable, privileged tetrahydroisoquinoline core and the reactive N-allyl group. This combination allows it to serve as a key building block for constructing more elaborate molecular frameworks. The tetrahydroquinoline core itself is a ubiquitous feature in numerous natural products and medicinal agents, making its derivatives important synthetic targets. nih.gov

The N-allyl group is not merely a placeholder; it is an active participant in a variety of powerful chemical transformations. It can act as a linchpin for intramolecular reactions, guiding the formation of new rings and stereocenters. For instance, research has demonstrated the use of 2,3-disubstituted-1,2,3,4-tetrahydroisoquinolines in intramolecular Diels-Alder reactions to create complex, fused-ring systems. bath.ac.uk The allyl group is an ideal dieneophile precursor for such cycloadditions. Furthermore, the double bond can be subjected to a wide range of modifications, including oxidation, reduction, and addition reactions, further diversifying the molecular scaffolds that can be accessed from this intermediate.

Other advanced applications include its use in 1,3-dipolar cycloaddition reactions and 2,3-sigmatropic rearrangements, which are sophisticated methods for forming carbon-carbon and carbon-heteroatom bonds with high degrees of control. bath.ac.uk These reactions leverage the unique electronic and steric properties of the tetrahydroisoquinoline nucleus and the reactivity of the allyl substituent to build molecular complexity efficiently.

Development of New Catalytic Systems for Efficient Synthesis

The synthesis of the tetrahydroisoquinoline core has been a long-standing area of research, with classic methods like the Pictet-Spengler and Bischler-Napieralski reactions providing foundational access to this scaffold. nih.govmdpi.com However, modern synthetic chemistry demands greater efficiency, selectivity, and sustainability, leading to the development of novel catalytic systems applicable to the synthesis of this compound and its precursors.

Recent advancements have focused on both metal-based and enzyme-based catalysis. Ruthenium complexes, for example, have been successfully employed to catalyze the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines, yielding tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org Copper(II) chloride has been shown to be an effective catalyst for coupling nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions. organic-chemistry.org Innovatively, heavy-metal-free approaches have also emerged, such as the use of blue light irradiation to promote the decarboxylative alkylation of benzylic C(sp³)-H bonds of N-aryl tetrahydroisoquinolines. organic-chemistry.org

A particularly promising frontier is the use of chemoenzymatic and biocatalytic cascades, which offer mild reaction conditions and exquisite selectivity. One such system employs a laccase/TEMPO combination to oxidize benzylic alcohols to aldehydes, which then undergo a phosphate-mediated Pictet-Spengler reaction in a one-pot process. mdpi.com Furthermore, biocatalytic cascades involving O-Methyltransferases (O-MTs), methionine adenosyltransferases (MATs), and a methylthioadenosine nucleosidase (MTAN) have been engineered for the specific allylation of tetrahydroisoquinoline substrates. ucl.ac.uk This enzymatic approach allows for precise control over both stereochemistry and regiochemistry, representing a significant step towards green and highly selective synthesis. ucl.ac.uk

Catalytic System Reaction Type Key Features Reference
Arene/Ru/TsDPEN ComplexesAsymmetric Transfer HydrogenationHigh enantiomeric excess organic-chemistry.org
Copper(II) ChlorideC-C CouplingMild, aerobic conditions; broad substrate scope organic-chemistry.org
Blue Light IrradiationDecarboxylative AlkylationHeavy-metal-free, mild conditions organic-chemistry.org
Laccase/TEMPO SystemChemoenzymatic One-Pot SynthesisGreen chemistry; starts from benzylic alcohols mdpi.com
O-Methyltransferases (O-MTs)Biocatalytic AllylationHigh regioselectivity and stereoselectivity ucl.ac.uk

Integration into Complex Molecular Architectures and Alkaloid Syntheses

The tetrahydroisoquinoline motif is the cornerstone of one of the largest families of alkaloids, exhibiting immense structural diversity and biological activity. acs.orgnih.gov Consequently, functionalized derivatives like this compound are invaluable starting points for the total synthesis of these complex natural products.

The synthesis of Erythrina alkaloids, which are characterized by a tetracyclic spirocyclic motif, often begins with the construction of a suitably substituted tetrahydroisoquinoline core. acs.org Subsequent strategic bond formations, guided by the pre-existing framework, lead to the intricate final structure. Similarly, the synthesis of aporphine alkaloids frequently involves an initial Pictet-Spengler cyclization to form the tetrahydroisoquinoline unit, followed by a palladium-catalyzed intramolecular phenol ortho-arylation to forge the key biaryl C-C bond of the aporphine scaffold. nih.gov

The 2-allyl group can play a crucial role in these syntheses. It can be used to introduce additional carbon atoms or to facilitate macrocyclization reactions. For example, in the synthesis of bisbenzylisoquinoline alkaloids like tetrandine, Ullmann C-O coupling reactions are used to form the macrocycle after the initial construction of the tetrahydroisoquinoline units. nih.gov The allyl group can be chemically transformed into other functionalities required for such coupling reactions or other key bond-forming steps. The ability to perform intramolecular Diels-Alder reactions also provides a powerful tool for rapidly assembling polycyclic systems that are common in alkaloids. bath.ac.uk

Emerging Trends and Challenges in Tetrahydroisoquinoline Research and Derivatization

The field of tetrahydroisoquinoline chemistry continues to evolve, driven by the need for novel molecular structures for drug discovery and materials science. A major emerging trend is the development of methods that can rapidly build three-dimensional complexity from flat aromatic precursors. One groundbreaking strategy involves the dearomative bifunctionalization of isoquinolinium salts, using allenes and amines to construct bridged tetrahydroisoquinolines and complex nitrogen-caged motifs in a highly diastereoselective manner. researchgate.net This approach transforms simple, 2D aromatic compounds into structurally unprecedented 3D architectures. researchgate.net

Multi-component reactions, such as the Ugi reaction, are also gaining prominence as they allow for the one-pot synthesis of highly substituted tetrahydroisoquinoline-1-carboxamide derivatives from simple starting materials. researchgate.net This strategy is highly efficient for creating libraries of complex molecules for biological screening.

The push towards sustainable chemistry is another significant trend, with a growing emphasis on biocatalysis and chemoenzymatic processes. mdpi.comnih.gov These methods offer the advantages of mild reaction conditions, reduced waste, and often unparalleled selectivity, which are critical challenges in traditional organic synthesis.

Despite these advances, significant challenges remain. A primary hurdle is achieving precise control over stereochemistry, especially in the synthesis of molecules with multiple chiral centers. While asymmetric catalysis has made great strides, the development of broadly applicable and robust methods is an ongoing effort. Another challenge lies in the functionalization of the tetrahydroisoquinoline core at positions that are not readily accessible through classical methods. Overcoming these challenges will require continued innovation in catalyst design, reaction engineering, and the integration of synthetic and biological approaches to unlock the full potential of this remarkable heterocyclic scaffold.

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